molecular formula C8H9BrO B182379 4-Bromo-2,6-dimethylphenol CAS No. 2374-05-2

4-Bromo-2,6-dimethylphenol

Cat. No.: B182379
CAS No.: 2374-05-2
M. Wt: 201.06 g/mol
InChI Key: ZLVFYUORUHNMBO-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a derivative of phenol, where the hydrogen atoms at the 4th position and the 2nd and 6th positions are substituted by a bromine atom and two methyl groups, respectively. This compound is known for its use as a preservative and microbicide in various industrial applications .

Mechanism of Action

Target of Action

It is known to be used as a microbicide in disinfectants , suggesting that its targets could be microbial cells.

Result of Action

The primary result of the action of 4-Bromo-2,6-dimethylphenol is the control of microbial fouling in various applications, including coatings, slurries, paper mills, oil fields, leather processes, and water treatment processes . This suggests that the compound effectively inhibits the growth of microbes in these environments.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other chemicals can affect its antimicrobial activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylphenol is typically synthesized through the bromination of 2,6-dimethylphenol. The reaction is carried out in glacial acetic acid at a temperature of around 15°C. The bromination process involves the addition of bromine to the aromatic ring of 2,6-dimethylphenol, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors where 2,6-dimethylphenol is treated with bromine in the presence of a solvent such as glacial acetic acid. The reaction mixture is maintained at a controlled temperature to ensure the selective bromination at the 4th position. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic compounds.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 2,6-dimethylphenol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of 2,6-dimethylphenol derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

    Reduction Reactions: Formation of 2,6-dimethylphenol.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its effectiveness as a microbicide and its utility in organic synthesis .

Properties

IUPAC Name

4-bromo-2,6-dimethylphenol
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InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
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InChI Key

ZLVFYUORUHNMBO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Br
Source PubChem
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Molecular Formula

C8H9BrO
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Related CAS

25734-86-5
Record name Phenol, 4-bromo-2,6-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID9062354
Record name Phenol, 4-bromo-2,6-dimethyl-
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Molecular Weight

201.06 g/mol
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Physical Description

Red or light brown crystalline powder with a phenolic odor; [Alfa Aesar MSDS]
Record name 4-Bromo-2,6-xylenol
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CAS No.

2374-05-2, 58170-30-2
Record name 4-Bromo-2,6-dimethylphenol
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Record name Phenol, bromodimethyl-
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Record name 4-Bromo-2,6-dimethylphenol
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Record name Phenol, 4-bromo-2,6-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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